6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one
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Overview
Description
6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one is a synthetic organic compound belonging to the chromenone family. It is characterized by the presence of a chromenone core substituted with chloro and methoxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylchromen-2-one as the core structure.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol in the presence of a base like sodium hydroxide.
Final Product Formation: The final step involves the coupling of the chlorinated chromenone with 4-chlorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the chlorination and methoxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Methoxy derivatives.
Scientific Research Applications
6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic Acid: Shares similar chloro and phenyl substitutions but differs in the core structure.
4-Chlorothiophenol: Contains a chloro and phenyl group but belongs to the thiophenol family.
Uniqueness
6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3/c1-10-6-17(20)22-15-8-16(14(19)7-13(10)15)21-9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNIGCBASICAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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